3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative with the chemical formula C12H15BF3NO4. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a trifluoromethyl group and a boronic acid moiety, which confer unique reactivity and properties.
Preparation Methods
The synthesis of 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like K2CO3, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used but often include biaryl compounds and other complex organic molecules.
Scientific Research Applications
3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It may be involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid involves its reactivity as a boronic acid derivative. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparison with Similar Compounds
Similar compounds to 3-(t-Butoxycarbonyl)amino-4-(trifluoromethyl)phenylboronic acid include other boronic acids and esters, such as phenylboronic acid and 4-(trifluoromethyl)phenylboronic acid . Compared to these compounds, this compound offers unique reactivity due to the presence of both the trifluoromethyl group and the boronic acid moiety. This combination can enhance its utility in specific synthetic applications, making it a valuable tool in organic chemistry.
Properties
IUPAC Name |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-6-7(13(19)20)4-5-8(9)12(14,15)16/h4-6,19-20H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWFLAWPPHKUOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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